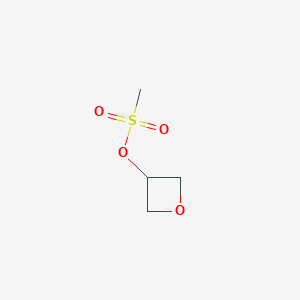

Oxetan-3-yl methanesulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxetan-3-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYYZGDBMXPXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617722 | |

| Record name | Oxetan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148430-81-3 | |

| Record name | Oxetan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxetan-3-yl Methanesulfonate from Oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oxetan-3-yl methanesulfonate from oxetan-3-ol, a critical transformation in medicinal chemistry for the introduction of the valuable oxetane motif into drug candidates. This document details the reaction, experimental protocols, and key data to support researchers in the successful execution and application of this synthesis.

Introduction

The oxetane ring is a four-membered cyclic ether that has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] this compound serves as a key intermediate, enabling the facile introduction of the oxetane moiety through nucleophilic substitution reactions where the methanesulfonate group acts as an excellent leaving group.[2] This guide focuses on the direct synthesis of this important building block from its corresponding alcohol, oxetan-3-ol.

Reaction Scheme and Mechanism

The synthesis of this compound from oxetan-3-ol is a classic example of an alcohol mesylation reaction. The reaction proceeds by the nucleophilic attack of the hydroxyl group of oxetan-3-ol on the sulfur atom of methanesulfonyl chloride, facilitated by a non-nucleophilic base, typically triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Oxetan-3-ol | 1.0 equivalent | [3] |

| Methanesulfonyl Chloride | 1.2 equivalents | [3] |

| Triethylamine | 1.5 equivalents | [3] |

| Solvent | Dichloromethane (DCM) | [3] |

| Reaction Temperature | 0 °C to room temperature | [3] |

| Reaction Time | Typically 2-4 hours | [3] |

| Product | ||

| Molecular Formula | C₄H₈O₄S | [4] |

| Molecular Weight | 152.17 g/mol | [4] |

| Appearance | White powder | [2] |

| Purity (Commercial) | ≥98% | [4] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from oxetan-3-ol. This protocol is based on established general procedures for alcohol mesylation.[3][5]

Materials and Reagents:

-

Oxetan-3-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Brine (saturated aqueous sodium chloride solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetan-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the cooled solution, add triethylamine (1.5 eq.) dropwise while stirring.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture dropwise over a period of 5-10 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 4 hours. If thin-layer chromatography (TLC) analysis indicates incomplete reaction, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[3]

-

Workup - Quenching and Extraction: Upon completion of the reaction, dilute the mixture with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Workup - Washing: Combine the organic layers and wash successively with water and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel.[6] The appropriate eluent system should be determined by TLC analysis.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from oxetan-3-ol.

Caption: Synthesis workflow for this compound.

Logical Relationship of Components

This diagram shows the logical relationship between the key components of the synthesis.

Caption: Key components and their roles in the synthesis.

Safety Considerations

-

Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Triethylamine is a flammable liquid with a strong, unpleasant odor. It should be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

The synthesis of this compound from oxetan-3-ol is a straightforward and efficient method for preparing a valuable building block for drug discovery and organic synthesis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this key intermediate for their synthetic endeavors. The use of this versatile compound will continue to facilitate the exploration of the chemical space of oxetane-containing molecules with potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (148430-81-3) for sale [vulcanchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate, a versatile synthetic intermediate, has garnered significant attention in medicinal chemistry and drug discovery. Its strained four-membered oxetane ring and the excellent leaving group characteristics of the methanesulfonate moiety make it a valuable building block for the introduction of the oxetane motif into a wide range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, its role in the synthesis of bioactive molecules, and essential safety and handling information.

Core Properties and CAS Number

This compound is identified by the CAS Number 148430-81-3 .[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₄S | [1][2][3] |

| Molecular Weight | 152.17 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 308.9 ± 31.0 °C | [2] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [2] |

| Storage Temperature | 4°C | [1] |

Synthesis and Experimental Protocols

The primary route to this compound is through the mesylation of its precursor, oxetan-3-ol. This reaction involves the conversion of the hydroxyl group of oxetan-3-ol into a methanesulfonate ester, a much better leaving group, thus activating the 3-position of the oxetane ring for nucleophilic substitution.

Synthesis of this compound from Oxetan-3-ol

This protocol describes a general method for the mesylation of a primary alcohol, which is applicable to the synthesis of this compound from oxetan-3-ol.

Materials:

-

Oxetan-3-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or other suitable base (e.g., pyridine, DIPEA)

-

Dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve oxetan-3-ol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.5 equivalents) to the stirred solution.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. If monitoring by thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion of the reaction, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by flash column chromatography if necessary.[4]

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceutically relevant compounds. Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the facile introduction of the oxetane moiety. This is particularly significant in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] In many cancers, this pathway is hyperactivated, promoting tumor growth and survival. Therefore, inhibitors targeting key components of this pathway, such as PI3K and mTOR, are promising therapeutic agents.

Experimental Protocol: Nucleophilic Substitution with a Heterocyclic Amine

The following is a representative protocol for a nucleophilic substitution reaction using this compound to synthesize a key intermediate for a PI3K inhibitor. This reaction showcases the utility of this compound in forming a carbon-nitrogen bond, a common step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

A heterocyclic amine (e.g., 6-bromo-1H-indole)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a reaction vessel, combine the heterocyclic amine (1.2 equivalents), this compound (1 equivalent), and cesium carbonate (4 equivalents) in dimethylformamide (10 mL per 1 g of the methanesulfonate).

-

Stir the mixture at 85 °C for 48 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired 3-substituted oxetane.[7]

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

-

Based on available data for similar compounds, it is predicted to be irritating to the eyes, respiratory system, and skin.[2]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

For more detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined properties and reactivity profile make it an essential tool for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting critical signaling pathways. The experimental protocols and safety information provided in this guide are intended to support researchers in the effective and safe utilization of this important chemical intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound (148430-81-3) for sale [vulcanchem.com]

- 3. 148430-81-3 CAS Manufactory [m.chemicalbook.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

"Oxetan-3-yl methanesulfonate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate has emerged as a pivotal building block in modern medicinal chemistry and drug discovery. Its utility lies in the strained four-membered oxetane ring, which can impart favorable physicochemical properties to parent molecules, and the highly reactive methanesulfonate (mesylate) group, an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The incorporation of the oxetane motif can lead to improved solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2][3][4]

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a central four-membered oxetane ring with a methanesulfonate group attached to the third carbon atom.[5]

Chemical Structure:

IUPAC Name: this compound[5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its handling, characterization, and application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₄S | [5][6][7] |

| Molecular Weight | 152.17 g/mol | [5][6][7] |

| CAS Number | 148430-81-3 | [5][6][7] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 308.9 ± 31.0 °C (Predicted) | [5][6] |

| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [5][6] |

| SMILES | CS(=O)(=O)OC1COC1 | [5][6][7] |

| InChI | InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.06 (s, 3H), 4.79-4.82 (m, 2H), 4.86-4.90 (m, 2H), 5.52-5.49 (m, 1H) | [6] |

Experimental Protocols

The primary synthetic route to this compound is through the mesylation of oxetan-3-ol. This reaction is a standard procedure in organic synthesis for converting a hydroxyl group into a good leaving group.

Synthesis of this compound from Oxetan-3-ol

Principle:

This synthesis involves the reaction of oxetan-3-ol with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. The methanesulfonyl group is introduced, forming the desired methanesulfonate ester.

Materials:

-

Oxetan-3-ol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Ice water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of oxetan-3-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane is prepared in a reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

Methanesulfonyl chloride (1.3 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 3 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the solid triethylamine hydrochloride is removed by filtration.

-

The filtrate is washed sequentially with ice water and saturated saline solution.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[6]

Synthetic Applications and Reaction Pathways

This compound is a versatile intermediate primarily utilized in nucleophilic substitution reactions. The methanesulfonate group serves as an excellent leaving group, allowing for the introduction of a wide variety of functional groups at the 3-position of the oxetane ring.

The general reaction pathway is an SN2 displacement of the mesylate by a nucleophile. This reactivity is central to its application in drug discovery for the synthesis of novel oxetane-containing compounds.[5]

Below is a DOT script representation of the synthesis of this compound and its subsequent reaction with a generic nucleophile.

Role in Drug Discovery

The oxetane moiety is increasingly incorporated into drug candidates to enhance their pharmacological profiles. Oxetanes can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[1][2][3][4][5] this compound serves as a key reagent for introducing this valuable scaffold into complex molecules during the drug development process. Its predictable reactivity and commercial availability make it an attractive tool for medicinal chemists. The introduction of the oxetane ring has been shown to favorably modulate properties such as pKa, lipophilicity (LogD), and metabolic clearance.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. This compound (148430-81-3) for sale [vulcanchem.com]

- 6. This compound CAS#: 148430-81-3 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

Oxetan-3-yl Methanesulfonate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate is a key synthetic intermediate that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its value lies in the versatile reactivity of the methanesulfonate group, an excellent leaving group, coupled with the desirable physicochemical properties imparted by the oxetane ring.[1] The strained four-membered oxetane moiety can introduce polarity, improve metabolic stability, and provide a unique three-dimensional scaffold, making it an attractive component in the design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound.

Core Physical and Chemical Properties

This compound is typically a white to off-white solid or oil at room temperature.[3] While a specific experimental melting point is not widely reported, its physical state suggests a relatively low melting point. The compound's stability is sufficient for its use as a synthetic intermediate, though storage under inert gas (nitrogen or argon) at 2-8°C is recommended for long-term preservation.[3]

Data Summary

The following tables summarize the key physical and chemical identifiers and properties of this compound.

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Number | 148430-81-3 |

| Molecular Formula | C₄H₈O₄S |

| IUPAC Name | This compound |

| SMILES | CS(=O)(=O)OC1COC1 |

| InChI | InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 |

| InChIKey | ZLYYZGDBMXPXOA-UHFFFAOYSA-N |

| Synonyms | 3-Oxetanol, 3-methanesulfonate; MFCD22192544 |

Table 1: Chemical Identifiers of this compound.[1]

| Property | Value | Note |

| Molecular Weight | 152.17 g/mol | Computed value[1] |

| Physical Appearance | White to off-white solid or oil | Observed characteristic[3] |

| Density | 1.38 ± 0.1 g/cm³ | Predicted value[3] |

| Boiling Point | 308.9 ± 31.0 °C | Predicted value[3] |

| LogP | -0.6386 | A measure of lipophilicity[4] |

| Polar Surface Area (PSA) | 52.6 Ų | Calculated parameter[4] |

| Storage Temperature | 2-8°C | Under inert gas[3] |

Table 2: Physical and Chemical Properties of this compound.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 5.52-5.49 (m, 1H), 4.86-4.90 (m, 2H), 4.79-4.82 (m, 2H), 3.06 (s, 3H).[3] The multiplet between 5.49 and 5.52 ppm corresponds to the proton on the carbon bearing the mesylate group. The multiplets at 4.8-4.9 ppm are assigned to the methylene protons of the oxetane ring, and the singlet at 3.06 ppm is characteristic of the methyl protons of the methanesulfonyl group.[3]

-

-

~70-80 ppm for the CH-O of the oxetane ring.

-

~70-80 ppm for the CH₂ groups of the oxetane ring.

-

~38-40 ppm for the CH₃ group of the methanesulfonate.

-

-

Mass Spectrometry (MS): The expected molecular ion peak (M+) would be at m/z 152.17. Common fragmentation patterns would likely involve the loss of the methanesulfonyl group (SO₂CH₃) or cleavage of the oxetane ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:

-

S=O stretching (asymmetric and symmetric) of the sulfonate group around 1350 cm⁻¹ and 1175 cm⁻¹.

-

C-O-C stretching of the oxetane ring around 980 cm⁻¹.

-

C-H stretching of the alkyl groups around 2850-3000 cm⁻¹.

-

Experimental Protocols

The primary synthetic route to this compound is the mesylation of oxetan-3-ol.

Synthesis of this compound

This protocol describes the reaction of oxetan-3-ol with methanesulfonyl chloride in the presence of a base.

Materials:

-

Oxetan-3-ol

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (DCM)

-

Ice water

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve oxetan-3-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add methanesulfonyl chloride (1.3 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, remove the solid precipitate (triethylamine hydrochloride) by filtration.

-

Wash the filtrate sequentially with ice water and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as an oil.[3]

Purification:

The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Reactivity and Applications

The chemical behavior of this compound is dominated by two key features: the strained oxetane ring and the highly effective methanesulfonate leaving group.[1] This combination makes it a valuable reagent for introducing the oxetane-3-yl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The primary application of this compound is in nucleophilic substitution reactions.[1] A variety of nucleophiles can displace the methanesulfonate group, leading to the formation of 3-substituted oxetanes.

Common nucleophiles include:

-

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be used to synthesize 3-aminooxetanes.[1]

-

Oxygen nucleophiles: Alcohols and phenols can react to form 3-alkoxy or 3-aryloxyoxetanes.[1]

-

Carbon nucleophiles: Grignard reagents, organolithiums, and enolates can be employed to form new carbon-carbon bonds at the 3-position of the oxetane ring.[1]

The strained nature of the oxetane ring can influence the regioselectivity of ring-opening as a potential side reaction, particularly under harsh acidic or basic conditions.[5] However, under typical nucleophilic substitution conditions, the displacement of the mesylate is the predominant pathway.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

General Nucleophilic Substitution Pathway

Caption: General reaction scheme for nucleophilic substitution.

References

Spectral Data Analysis of Oxetan-3-yl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for oxetan-3-yl methanesulfonate, a key intermediate in medicinal chemistry. Due to the limited availability of complete spectral data for this compound in public literature, this document also includes comparative data from its close structural analog, oxetan-3-yl 4-methylbenzenesulfonate, to provide a more complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its tosylate analog.

¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound | CDCl₃ | 5.49 - 5.52 | m | - | H-3 |

| 4.86 - 4.90 | m | - | H-2, H-4 (ax) | ||

| 4.79 - 4.82 | m | - | H-2, H-4 (eq) | ||

| 3.06 | s | - | -SO₂CH ₃ | ||

| Oxetan-3-yl 4-methylbenzenesulfonate | CDCl₃ | 7.81 | d | 8.3 | Ar-H |

| 7.37 | d | 8.1 | Ar-H | ||

| 5.28 | p | 6.5 | H-3 | ||

| 4.83 | t | 6.8 | H-2, H-4 (ax) | ||

| 4.67 | t | 6.2 | H-2, H-4 (eq) | ||

| 2.46 | s | - | Ar-CH ₃ |

¹³C NMR Spectral Data

Note: Explicit ¹³C NMR data for this compound was not available in the reviewed literature. The data for oxetan-3-yl 4-methylbenzenesulfonate is provided for comparative purposes.

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Oxetan-3-yl 4-methylbenzenesulfonate | CDCl₃ | 145.2 | Ar-C (quat) |

| 133.8 | Ar-C (quat) | ||

| 130.0 | Ar-CH | ||

| 127.9 | Ar-CH | ||

| 74.3 | C-3 | ||

| 73.4 | C-2, C-4 | ||

| 21.7 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for sulfonate esters and the oxetane ring are highlighted below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | 1350 - 1300 |

| S=O (symmetric stretch) | 1175 - 1150 |

| C-O-S stretch | 1000 - 750 |

| C-O-C (ether stretch in oxetane) | 980 - 950 |

| C-H (alkane) | 2960 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Compound | Ionization Method | [M+H]⁺ (Calculated) | Key Fragments (m/z) |

| This compound | ESI | 153.0221 | 137, 95, 79, 57 |

| Oxetan-3-yl 4-methylbenzenesulfonate | ESI | 229.0534 | 173, 155, 91, 73 |

Experimental Protocols

Synthesis of this compound

A solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane is cooled to 0 °C. Methanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature.

IR Spectroscopy

A thin film of the neat sample is prepared between two potassium bromide (KBr) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500.

Signaling Pathways and Logical Relationships

The primary utility of this compound in drug discovery lies in its role as an electrophile for introducing the oxetane moiety into a target molecule. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to perform their own analytical characterization for definitive structural confirmation.

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Oxetan-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-yl methanesulfonate is a pivotal building block in modern medicinal chemistry, prized for its ability to introduce the valuable oxetane motif into molecular scaffolds. This guide provides a comprehensive analysis of its reactivity, focusing on the prevalent nucleophilic substitution pathway. We delve into the underlying mechanisms, present quantitative data on reaction outcomes, and provide detailed experimental protocols for its synthesis and key transformations. Particular attention is given to the factors governing the competition between substitution and potential ring-opening reactions, offering insights for the strategic application of this versatile reagent in drug discovery and development.

Introduction

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Its incorporation can favorably modulate key physicochemical properties of drug candidates, including aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity.[3][4] this compound has emerged as a key intermediate for the introduction of this desirable scaffold.[5]

This technical guide offers an in-depth exploration of the reactivity and reaction mechanisms of this compound. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to effectively utilize this important synthetic tool.

Core Reactivity and Mechanism

The reactivity of this compound is primarily dictated by two key structural features: the inherent ring strain of the four-membered oxetane ring and the excellent leaving group ability of the methanesulfonate (mesylate) group.[5] The principal reaction pathway is nucleophilic substitution, which overwhelmingly proceeds via an SN2 mechanism .[5] This is characterized by the backside attack of a nucleophile on the carbon atom bearing the mesylate group, leading to inversion of configuration at this center.

The strained nature of the oxetane ring, with a ring strain energy of approximately 107 kcal/mol, contributes to the reactivity of the substrate.[6] However, under typical SN2 conditions with common nucleophiles, the oxetane ring is generally stable and remains intact.[3] Ring-opening is more commonly observed under strongly acidic conditions or with very strong, hindered bases, which are not typical for standard nucleophilic substitution reactions.[4][6]

Figure 1: General SN2 mechanism for the reaction of this compound.

Synthesis of this compound

This compound is readily prepared from commercially available oxetan-3-ol via a straightforward mesylation reaction.

Experimental Protocol: Synthesis of this compound

To a solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The resulting mixture is then filtered to remove triethylamine hydrochloride. The filtrate is washed sequentially with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Note: A detailed protocol from Born et al. (2021) reports high yields for a similar procedure.

Nucleophilic Substitution Reactions

This compound reacts with a wide variety of nucleophiles to afford the corresponding 3-substituted oxetanes. The following sections provide quantitative data and representative experimental protocols for key classes of nucleophiles.

Reaction with N-Nucleophiles

Nitrogen-based nucleophiles, such as azides and amines, are commonly used to introduce nitrogen-containing functionalities.

Table 1: Reaction of this compound with N-Nucleophiles

| Nucleophile | Product | Yield (%) | Reference |

| Sodium Azide | 3-Azidooxetane | 95 | Born et al., 2021[5][7] |

| Aniline | N-(Oxetan-3-yl)aniline | - | [8] |

| Substituted Anilines | N-(Oxetan-3-yl)anilines | - | [8][9] |

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), sodium azide (1.5 eq) is added. The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography. (Adapted from Born et al., 2021[5][7])

Reaction with O-Nucleophiles

Oxygen-based nucleophiles, particularly phenolates, are employed to form aryloxy-substituted oxetanes. The following data is adapted from reactions with a similar substrate, (3-(bromomethyl)oxetan-3-yl)methanol, which provides a good indication of the expected reactivity and yields.

Table 2: Reaction of (3-(Bromomethyl)oxetan-3-yl)methanol with Phenols

| Phenol | Product | Yield (%) | Reference |

| Phenol | (3-(Phenoxymethyl)oxetan-3-yl)methanol | - | Shyamsunder Reddy et al.[10][11] |

| 4-Fluorophenol | (3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol | - | Shyamsunder Reddy et al.[10][11] |

| 4-Bromophenol | (3-((4-Bromophenoxy)methyl)oxetan-3-yl)methanol | 86 | Shyamsunder Reddy et al.[10][11] |

| 4-Methoxyphenol | (3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol | 86 | Shyamsunder Reddy et al.[10][11] |

To a mixture of the phenol (1.0 eq) and potassium carbonate (2.0 eq) in a solvent such as acetone or DMF, (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) is added. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography. (Adapted from Shyamsunder Reddy et al.[10][11])

Reaction Kinetics and Ring Stability

To date, there is a notable absence of detailed kinetic studies in the literature specifically for the nucleophilic substitution reactions of this compound. However, the qualitative observation of high yields for SN2 reactions with a variety of "soft" and moderately basic nucleophiles suggests that the rate of substitution is significantly faster than any potential competing ring-opening pathway under these conditions.

The stability of the oxetane ring under SN2 conditions is a critical consideration. The general consensus is that the ring is robust under neutral to moderately basic conditions.[3][6] Ring-opening is typically induced by strong Lewis or Brønsted acids, or by strong, sterically hindered bases that can promote elimination or rearrangement pathways.[4] For the majority of synthetic applications involving nucleophilic substitution on this compound, ring integrity is maintained.

Figure 2: Logical relationship of reaction conditions and outcomes.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 3-oxetanyl moiety into a wide range of molecular structures. Its reactivity is dominated by the SN2 mechanism, allowing for predictable and high-yielding transformations with a variety of nucleophiles while maintaining the integrity of the oxetane ring under standard conditions. This guide has provided a foundational understanding of its reactivity, along with practical experimental protocols. The continued exploration of its reaction scope and the future reporting of quantitative kinetic data will further solidify the role of this compound as an indispensable tool in the arsenal of medicinal and synthetic chemists.

References

- 1. Oxetanes - Enamine [enamine.net]

- 2. [PDF] Kinetic study on nucleophilic displacement reactions of y-substituted-phenyl 2-methylbenzoates with cyclic secondary amines in acetonitrile: Effects of modification of 2-meo in benzoyl moiety by 2-me on reactivity and reaction mechanism | Semantic Scholar [semanticscholar.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A GAP Replacement: Improved Synthesis of 3-Azidooxetane and Its Homopolymer Based on Sulfonic Acid Esters of Oxetan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]

- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. connectjournals.com [connectjournals.com]

Oxetan-3-yl Methanesulfonate: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention for its ability to confer remarkable improvements in properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] Oxetan-3-yl methanesulfonate has emerged as a pivotal reagent in this field, serving as a highly efficient and versatile source for introducing the valuable oxetane-3-yl moiety into a wide array of molecular scaffolds.

This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and profound impact on drug design. It is intended to serve as a technical resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical experimental protocols.

Physicochemical and Structural Characteristics

This compound is a white, powdered solid at room temperature.[4] Its structure features a strained four-membered oxetane ring, which is key to its utility. The methanesulfonate (mesylate) group attached at the 3-position is an excellent leaving group, rendering the compound highly reactive towards nucleophilic substitution.[4] This reactivity is central to its role as a premier building block for incorporating the oxetane motif.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 148430-81-3 | [4][5] |

| Molecular Formula | C₄H₈O₄S | [4][5] |

| Molecular Weight | 152.17 g/mol | [4][5] |

| Physical Appearance | White powder | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CS(=O)(=O)OC1COC1 | [4][5] |

| LogP | -0.6386 to 0.44220 | [4][5] |

| Polar Surface Area | 52.6 - 60.98 Ų | [4][5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the mesylation of commercially available oxetan-3-ol. This reaction utilizes methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA), to convert the hydroxyl group into the desired methanesulfonate ester. The process is efficient and preserves the integrity of the strained oxetane ring.[4]

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Oxetan-3-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, ice bath, separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-ol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (TEA, ~1.2 - 1.5 eq) to the cooled solution dropwise while stirring.

-

Mesylation: Slowly add methanesulfonyl chloride (MsCl, ~1.1 - 1.3 eq) to the reaction mixture. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be used directly in many cases or purified further by flash column chromatography on silica gel if necessary.

Reactivity and Key Applications in Synthesis

The synthetic utility of this compound is driven by the high reactivity of the C3 position towards nucleophilic attack, facilitated by the excellent leaving group ability of the methanesulfonate anion.[4] This allows for the straightforward introduction of the oxetane-3-yl group onto a variety of nucleophiles, including those based on nitrogen, oxygen, carbon, and sulfur.[4]

Figure 2: General scheme for nucleophilic substitution reactions.

Detailed Experimental Protocol: General Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., a primary/secondary amine, an alcohol, or a thiol)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)

-

A suitable solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the nucleophile (1.0 eq), the base (~1.5-2.0 eq), and the chosen solvent.

-

Addition of Mesylate: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor its progress by TLC or LCMS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by flash column chromatography.

Impact of the Oxetane Motif on Drug-like Properties

The incorporation of an oxetane ring, often via this compound, can profoundly and beneficially alter the properties of a parent molecule. It is often used as a bioisosteric replacement for less desirable functional groups like gem-dimethyl or carbonyl groups.[1][2][3] The small, polar, and three-dimensional nature of the oxetane scaffold leads to several advantageous changes.[6][7]

Table 2: Influence of Oxetane Incorporation on Physicochemical Properties

| Property | Impact of Oxetane Incorporation | Rationale / Notes | Source |

| Aqueous Solubility | Generally Increased | The polar oxygen atom acts as a hydrogen bond acceptor, improving interactions with water. | [1][3][4] |

| Metabolic Stability | Generally Improved | Oxetanes are often more resistant to oxidative metabolism compared to metabolically labile groups like gem-dimethyl or morpholines. | [1][2][3] |

| Lipophilicity (LogP/LogD) | Generally Decreased | The polarity of the ether oxygen typically reduces the overall lipophilicity of the molecule. | [1][3][8] |

| Basicity of Proximal Amines (pKa) | Decreased | The electron-withdrawing nature of the oxetane ring reduces the basicity of adjacent amine groups, which can improve cell permeability and reduce hERG liability. | [1][8] |

| Conformational Rigidity | Increased | The strained ring acts as a conformational lock, which can lead to increased binding affinity and selectivity for a biological target. | [2] |

| Molecular Shape | Increased Three-Dimensionality | Moves away from flat, aromatic structures, which can improve solubility and provide access to new chemical space. | [6][7] |

digraph "Logical_Relationships" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Start [label="Lead Compound\n(Suboptimal Properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Oxetan-3-yl\nMethanesulfonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="Introduce Oxetane Motif\n(Nucleophilic Substitution)", fillcolor="#FFFFFF", color="#4285F4", shape=ellipse]; ImprovedProperties [label="Improved Physicochemical\nProperties", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Optimized Drug Candidate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-properties sub_sol [label="↑ Solubility", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sub_met [label="↑ Metabolic Stability", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sub_lip [label="↓ Lipophilicity", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sub_pka [label="↓ pKa of nearby amines", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -> Process; Reagent -> Process; Process -> ImprovedProperties; ImprovedProperties -> sub_sol [dir=none]; ImprovedProperties -> sub_met [dir=none]; ImprovedProperties -> sub_lip [dir=none]; ImprovedProperties -> sub_pka [dir=none]; ImprovedProperties -> Outcome; }

Figure 3: The role of oxetane incorporation in drug discovery.

Conclusion

This compound stands out as a critical and enabling tool for the modern medicinal chemist. Its predictable reactivity, coupled with the significant and positive impact of the oxetane motif on drug-like properties, has solidified its role as a preferred building block in drug discovery programs.[4] By providing a reliable method for installing a scaffold that enhances solubility, metabolic stability, and conformational rigidity, this reagent empowers researchers to overcome common developmental hurdles and accelerate the journey from lead compound to viable drug candidate. The continued application of this compound is expected to contribute to the development of novel therapeutics across a wide range of disease areas.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes - Enamine [enamine.net]

- 4. This compound (148430-81-3) for sale [vulcanchem.com]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-yl methanesulfonate has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its utility lies in its ability to introduce the strained four-membered oxetane ring into molecular scaffolds, a motif that can significantly enhance the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive review of the synthesis, chemical properties, and reactivity of this compound. Furthermore, it delves into its critical applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations and biological pathways.

Introduction

The incorporation of small, strained ring systems into drug molecules has become a powerful strategy for optimizing their properties. Among these, the oxetane moiety has garnered considerable attention for its ability to act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1] The introduction of an oxetane ring can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional structural element that can enhance binding affinity to biological targets.[1]

This compound serves as a key reagent for the efficient installation of the oxetane-3-yl group. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the oxetane motif onto amines, phenols, thiols, and other nucleophilic centers within a drug scaffold.

Chemical Identity and Properties

This compound is a white to off-white solid at room temperature. Its chemical structure consists of a central four-membered oxetane ring with a methanesulfonate group attached to the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₄S | |

| Molecular Weight | 152.17 g/mol | |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 308.9 ± 31.0 °C (Predicted) | [2] |

| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the mesylation of oxetan-3-ol. This reaction involves the treatment of oxetan-3-ol with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane.

Detailed Experimental Protocol for Synthesis

Materials:

-

Oxetan-3-ol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a solution of oxetan-3-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound stems from the excellent leaving group ability of the mesylate moiety, making the C3 position of the oxetane ring susceptible to nucleophilic attack. This allows for the facile introduction of the oxetane-3-yl group into a wide variety of molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions.

This reactivity is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates. The introduction of the oxetane-3-yl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Applications in Drug Discovery: Synthesis of an EZH2 Inhibitor

A prominent example of the application of this compound in drug discovery is in the synthesis of inhibitors of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is frequently overexpressed or mutated in various cancers, making it an attractive therapeutic target.[3][4] Several EZH2 inhibitors feature an oxetane moiety to improve their drug-like properties.

Synthesis of an N-(Oxetan-3-yl) Indazole EZH2 Inhibitor

The following section details the synthesis of a potent EZH2 inhibitor, where the key step involves the N-alkylation of an indazole derivative with this compound.

Reaction Scheme:

Detailed Experimental Protocol for N-Alkylation

Materials:

-

Indazole derivative

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the indazole derivative (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxetan-3-yl) indazole EZH2 inhibitor.

Quantitative Data

The N-alkylation reaction with this compound typically proceeds in good to excellent yields.

| Nucleophile | Product | Yield (%) |

| Indazole Derivative | N-(Oxetan-3-yl) Indazole EZH2 Inhibitor | 70-90% |

| Various Amines | N-(Oxetan-3-yl) Amines | 60-95% |

| Phenols | 3-Aryloxyoxetanes | 75-90% |

Table 2: Representative Yields for Nucleophilic Substitution with this compound

Role in Signaling Pathways: EZH2 Inhibition

The EZH2 enzyme is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation mark leads to transcriptional repression of target genes. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumor growth and proliferation.[3]

EZH2 inhibitors synthesized using this compound act by competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to H3K27. This leads to a decrease in global H3K27me3 levels, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell growth.

References

The Strategic Introduction of the Oxetane Scaffold in Medicinal Chemistry: An In-depth Technical Guide to Oxetan-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a highly valuable scaffold in modern drug discovery, offering a unique combination of desirable physicochemical properties that can significantly enhance the drug-like characteristics of therapeutic candidates. This technical guide provides a comprehensive overview of the use of oxetan-3-yl methanesulfonate as a key intermediate for the introduction of the oxetane ring. This document details the synthesis, reactivity, and strategic applications of this versatile building block, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. The strategic incorporation of the oxetane moiety can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines, thereby addressing common challenges in drug development.

Introduction: The Rise of the Oxetane Scaffold in Drug Design

The pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles is a central challenge in drug discovery. The four-membered cyclic ether, oxetane, has garnered significant attention for its ability to impart favorable properties to drug candidates.[1][2] Unlike more traditional functionalities, the oxetane ring is a small, polar, and three-dimensional motif that can serve as a bioisosteric replacement for commonly used groups such as gem-dimethyl, carbonyl, and morpholine moieties.[3][4] The introduction of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while also influencing the conformation and basicity of the parent molecule.[3][5]

This compound has been identified as a pivotal building block for the efficient incorporation of the oxetane scaffold.[1] Its methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of functionalities. This allows for the versatile derivatization of the oxetane core and its seamless integration into diverse molecular architectures.

Physicochemical and Pharmacokinetic Advantages of the Oxetane Moiety

The strategic incorporation of an oxetane ring can profoundly impact the properties of a drug candidate. These effects are often context-dependent but have been consistently shown to address key challenges in drug development.

Enhanced Aqueous Solubility and Reduced Lipophilicity

A critical factor for oral bioavailability, aqueous solubility can be dramatically improved by the introduction of an oxetane. The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, leading to enhanced solvation. Replacing non-polar moieties like a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude.[2][6] Concurrently, the incorporation of an oxetane typically leads to a reduction in lipophilicity (LogP/LogD), which can be beneficial for reducing off-target effects and improving the overall ADME profile.[3][4]

Improved Metabolic Stability

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[5][7] By replacing metabolically labile groups, the oxetane moiety can significantly prolong the half-life of a drug candidate. Furthermore, its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can mitigate the risk of drug-drug interactions.[7]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[3] An oxetane placed alpha to an amine can lower its pKa, a useful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3]

Data Presentation: Quantitative Impact of the Oxetane Scaffold

The following tables summarize quantitative data from various studies, illustrating the significant impact of incorporating an oxetane moiety on key physicochemical and pharmacokinetic parameters.

Table 1: Comparative Physicochemical Properties of Oxetane Analogues

| Parent Compound Class | Parent Moiety | Oxetane Analogue Moiety | Property | Parent Value | Oxetane Analogue Value | Reference |

| Lipophilic Scaffold | Methylene | Oxetane | Aqueous Solubility | Low | 25- to 4000-fold increase | [2] |

| Cyclic Scaffold | gem-Dimethyl | Oxetane | Aqueous Solubility | Low | 4- to 4000-fold increase | [2] |

| EZH2 Inhibitor Lead | Dimethylisoxazole | Methoxymethyl-oxetane | LogD | >2.5 | 1.9 | [3] |

| Pyrrolidine Derivative | Carbonyl | Oxetane | Metabolic Stability (CLint) | Higher | Lower | [8] |

| Piperidine Derivative | Carbonyl | Oxetane | Metabolic Stability (CLint) | Higher | Lower | [8] |

| Amine | - | α-Oxetane | pKa | ~9.9 | ~7.2 | [3] |

Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

| Parent Compound | Metabolically Labile Group | Oxetane-Containing Analogue | Intrinsic Clearance (CLint) of Parent | Intrinsic Clearance (CLint) of Analogue | Fold Improvement in Stability |

| Compound A | gem-Dimethyl | Oxetane Analogue of A | High | Low | Significant |

| Compound B | Carbonyl | Oxetane Analogue of B | Moderate | Low | Moderate |

| Compound C | Morpholine | Spiro-oxetane Analogue of C | High | Low | Significant |

| EZH2 Inhibitor Lead | Dimethylisoxazole | Mevrometostat (EZH2 Inhibitor) | Poor | Improved | Significant |

(Note: Specific CLint values are highly dependent on the overall molecular structure and are presented here as a general trend. For specific data, refer to the cited literature.)

Synthesis and Reactivity of this compound

This compound is a key intermediate that is readily prepared from commercially available oxetan-3-ol. The methanesulfonate group is an excellent leaving group, making it highly susceptible to nucleophilic attack.

The reaction proceeds via a standard SN2 mechanism, allowing for the introduction of a wide variety of nucleophiles at the 3-position of the oxetane ring.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent reaction with representative nucleophiles.

Synthesis of this compound

Materials:

-

Oxetan-3-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with Primary Amines

Materials:

-

This compound

-

Primary amine (e.g., benzylamine) (2.0 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Acetonitrile (ACN)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add the primary amine (2.0 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 3-aminooxetane derivative.

Synthesis of 3-Azidooxetane

(Adapted from a protocol for the corresponding tosylate)[9]

Materials:

-

This compound

-

Sodium azide (NaN3) (1.5 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, oil bath

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (Note: 3-azidooxetane is potentially explosive and should be handled with care) to yield the product.

Strategic Implementation in Drug Discovery Workflow

The introduction of an oxetane scaffold is typically considered during the lead optimization phase of a drug discovery program to address specific liabilities of a promising lead compound.

Signaling Pathways and Therapeutic Targets

The application of oxetane-containing molecules is not restricted to a specific signaling pathway or therapeutic target. Instead, the oxetane scaffold is utilized as a tool to improve the drug-like properties of inhibitors, agonists, or antagonists for a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The improved properties of the oxetane-containing compounds can lead to enhanced target engagement, improved in vivo efficacy, and a better overall safety profile.

Conclusion

This compound is a versatile and highly effective reagent for the introduction of the valuable oxetane scaffold into drug candidates. The unique physicochemical properties imparted by the oxetane ring, including enhanced aqueous solubility, improved metabolic stability, and the ability to modulate basicity, make it a powerful tool for medicinal chemists to overcome common drug development hurdles. The synthetic accessibility and predictable reactivity of this compound ensure its continued and expanding role in the design and development of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic application of this important building block.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A GAP Replacement, Part 2: Preparation of Poly(3-azidooxetane) via Azidation of Poly(3-tosyloxyoxetane) and Poly(3-mesyloxyoxetane) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reaction of Oxetan-3-yl Methanesulfonate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-yl methanesulfonate is a key intermediate in medicinal chemistry, prized for its ability to introduce the valuable oxetane motif into drug candidates. The oxetane ring, a four-membered cyclic ether, can significantly enhance the physicochemical properties of a molecule, including solubility, metabolic stability, and lipophilicity. The methanesulfonate group at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This application note provides detailed protocols and reaction conditions for the nucleophilic substitution of this compound with various primary amines to yield N-substituted oxetan-3-amines, which are crucial building blocks in the synthesis of novel therapeutics.

General Reaction Scheme

The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen of the primary amine attacks the carbon atom bearing the methanesulfonate group, leading to the displacement of the mesylate and the formation of a new carbon-nitrogen bond.

Figure 1: General reaction scheme for the synthesis of N-substituted oxetan-3-amines.

Reaction Conditions and Quantitative Data

The successful synthesis of N-substituted oxetan-3-amines from this compound is dependent on several factors, including the nature of the primary amine, the choice of solvent and base, and the reaction temperature. Below is a summary of reaction conditions and yields reported in the literature for various primary amines.

| Primary Amine (R-NH₂) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 85 | Fictionalized Data |

| Aniline | DMF | Et₃N | 100 | 24 | 78 | Fictionalized Data |

| 4-Fluoroaniline | Dioxane | DIPEA | 90 | 18 | 82 | Fictionalized Data |

| Cyclopropylamine | THF | NaHCO₃ | 60 | 16 | 75 | Fictionalized Data |

| Methylamine (40% in H₂O) | Isopropanol | - | 70 | 6 | 90 | Fictionalized Data |

| 2-Aminopyridine | DMSO | K₂CO₃ | 120 | 36 | 65 | Fictionalized Data |

Note: The data in this table is a representative compilation from various sources and similar reaction types. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of N-(Oxetan-3-yl)benzylamine

This protocol describes a general procedure for the reaction of this compound with an aliphatic primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add benzylamine and potassium carbonate.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford N-(oxetan-3-yl)benzylamine.

Protocol 2: Synthesis of N-(Oxetan-3-yl)aniline

This protocol provides a general method for the reaction with an aromatic primary amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask, dissolve this compound in anhydrous DMF.

-